Acid Brown 58
Description
Historical Perspective on Azo Dye Research and Development
The development of Acid Brown 58 is rooted in the broader history of synthetic dye chemistry, which began in the mid-19th century. The discovery of the diazotization reaction by Johann Peter Griess around 1858 was a foundational moment, paving the way for the synthesis of azo compounds, which are characterized by the -N=N- functional group. ajchem-a.comnih.gov This breakthrough quickly led to the commercialization of the first azo dyes. Aniline Yellow was synthesized in 1861, followed by Bismarck Brown (or Manchester Brown) in 1863, which was the first azo color to be marketed. nih.govcdnsciencepub.com
The success of these early dyes spurred rapid innovation. Chemists began to explore a wide range of aromatic amines and coupling components, leading to a vast structural diversity of azo dyes. cdnsciencepub.com A significant advancement came in 1884 with P. Bottiger's synthesis of Congo Red, the first dye capable of dyeing cotton directly without a mordant. nih.gov Throughout the late 19th and early 20th centuries, research focused on modifying dye structures to improve properties like color range, brightness, and fastness to light and washing. iosrjournals.org The introduction of sulfonic acid groups (–SO3H) into the dye molecule was a key development for creating acid dyes, which are water-soluble and suitable for dyeing protein fibers like wool and silk in acidic dye baths. iosrjournals.org This historical progression of synthesis techniques and structural refinement set the stage for the creation of specialized dyes like this compound.
Significance of this compound within Industrial and Environmental Chemistry Research
Industrial Significance
This compound is a commercially significant colorant, primarily valued in the leather industry. sardarchemicals.comsardarchemicals.com It is particularly effective for dyeing chrome-tanned leathers, where it imparts a deep, uniform brown shade. sardarchemicals.com Its applications extend to a variety of leather goods, including footwear, belts, upholstery, and fashion leathers. sardarchemicals.com The dye's utility is derived from its strong affinity for protein fibers and excellent water solubility, which allows for even penetration and vibrant coloring in aqueous dye baths under acidic conditions (typically pH 4.0–5.5). sardarchemicals.comsardarchemicals.com
Beyond leather, this compound is also used for dyeing other natural and synthetic materials. Its applications include the dyeing and printing of wool, silk, and cotton fabrics. sdinternational.comworlddyevariety.com It is also utilized in coloring paper and in the formulation of wood stains and inkjet inks. sdinternational.comkrishnadyes.net The performance of the dye is characterized by good light fastness and wash fastness, contributing to the durability of the colored products. sardarchemicals.comkrishnadyes.net
Interactive Table: Performance Properties of this compound
| Property | Rating/Result |
| Shade | Deep Brown |
| Light Fastness | 4 - 5 (Good) |
| Wash Fastness | 4 (Good) |
| Perspiration Fastness | 4.5 |
| Wet Rubbing Fastness | 3 - 4 (Moderate to Good) |
| Dry Rubbing Fastness | 4 (Good) |
| Leveling Properties | Excellent |
| Solubility | Water Soluble |
Environmental Chemistry Research
The widespread industrial use of azo dyes, including this compound, has prompted significant research into their environmental fate and remediation. Azo dyes are a major component of wastewater from textile and tanning industries, and their release into aquatic systems is a source of concern. researchgate.net The complex aromatic structure of these dyes makes them resistant to biodegradation, and their presence in water can reduce light penetration, thereby inhibiting photosynthesis. researchgate.netmdpi.com
Research has focused on developing effective methods for removing these dyes from effluents. For this compound specifically, studies have investigated the electrocoagulation (EC) process as a means of removal from aqueous media. medchemexpress.com This technique involves generating coagulants in situ by electrically dissolving a sacrificial anode, which then destabilizes and aggregates the dye molecules for easy removal. Other advanced oxidation processes are also a major area of research for the degradation of related azo dyes. For instance, studies on Acid Brown 83 have shown that ultrasound-assisted hydrogen peroxide oxidation can effectively break down the dye molecule. mdpi.com A significant concern in the environmental chemistry of azo dyes is that their degradation, whether natural or through treatment processes, can yield potentially toxic or carcinogenic byproducts, such as aromatic amines. cdnsciencepub.comresearchgate.net
Current Research Landscape and Gaps Pertaining to this compound
The current research landscape for this compound and similar azo dyes is largely driven by environmental concerns. A primary focus is the optimization of existing wastewater treatment technologies and the development of new, more efficient, and sustainable methods for dye removal and degradation. This includes advanced oxidation processes, microbial degradation, and adsorption using novel materials. mdpi.comfrontiersin.org
Another emerging area of research is the concept of "valorization," which aims to convert dye-containing wastewater from a liability into a source of valuable chemicals. frontiersin.org This involves the biocatalytic breakdown of azo dyes into their constituent aromatic amines, which can then be recovered and used as building blocks in the pharmaceutical or fine chemical industries. frontiersin.org This approach aligns with the principles of a circular economy by designing out waste and keeping materials in use. frontiersin.org
Despite ongoing research, several gaps in knowledge remain. While many studies focus on the decolorization of dye effluents, there is a need for more comprehensive research on the identity and toxicity of the degradation intermediates and final byproducts. Fully understanding the metabolic pathways of this compound in various environmental and biological systems is crucial for a complete risk assessment. Furthermore, there is a continuous need for the development of cost-effective and scalable remediation technologies that can be practically implemented in industrial settings. Research into creating more environmentally benign "green" dyes with high performance and complete biodegradability remains a long-term goal for the field.
Structure
2D Structure
Properties
Molecular Formula |
C40H24N10Na4O19S4 |
|---|---|
Molecular Weight |
1168.9 g/mol |
IUPAC Name |
tetrasodium;5-[[2,4-dihydroxy-5-[[4-(4-nitro-2-sulfonatoanilino)phenyl]diazenyl]phenyl]diazenyl]-4-hydroxy-3-[[4-(4-nitro-2-sulfonatoanilino)phenyl]diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C40H28N10O19S4.4Na/c51-33-19-34(52)31(18-30(33)45-43-23-5-1-21(2-6-23)41-28-11-9-25(49(54)55)15-35(28)71(61,62)63)46-47-32-17-27(70(58,59)60)13-20-14-37(73(67,68)69)39(40(53)38(20)32)48-44-24-7-3-22(4-8-24)42-29-12-10-26(50(56)57)16-36(29)72(64,65)66;;;;/h1-19,41-42,51-53H,(H,58,59,60)(H,61,62,63)(H,64,65,66)(H,67,68,69);;;;/q;4*+1/p-4 |
InChI Key |
YEYRLCHTGWGSQF-UHFFFAOYSA-J |
Canonical SMILES |
C1=CC(=CC=C1NC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)[O-])N=NC3=CC(=C(C=C3O)O)N=NC4=C5C(=CC(=C4)S(=O)(=O)[O-])C=C(C(=C5O)N=NC6=CC=C(C=C6)NC7=C(C=C(C=C7)[N+](=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Chemical Synthesis Methodologies and Precursor Chemistry of Acid Brown 58
Elucidation of Classical Synthetic Pathways for Acid Brown 58
The traditional synthesis of this compound is a multi-step process characteristic of azo dye manufacturing, which has been refined over decades for industrial-scale production. This pathway involves the precise chemical transformation of precursor molecules into a stable and effective dye.
The cornerstone of this compound synthesis is the two-stage diazotization and azo coupling process. ekb.eg
Diazotization: This reaction converts a primary aromatic amine into a diazonium salt, which is a highly reactive intermediate. nih.gov The process typically involves treating the primary aromatic amine with nitrous acid (HNO₂) in the presence of a stronger mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). nih.govgoogle.com Nitrous acid is generated in situ by reacting sodium nitrite (B80452) (NaNO₂) with the mineral acid. The reaction is highly temperature-sensitive and must be carried out under cold conditions, typically between 0-5°C, to prevent the unstable diazonium salt from decomposing. ekb.eg The resulting diazonium salt acts as a potent electrophile in the subsequent step.
Azo Coupling: This is an electrophilic aromatic substitution reaction where the diazonium salt reacts with an electron-rich coupling component, such as a phenol (B47542) or an aromatic amine. wikipedia.org The aryldiazonium cation attacks the activated aromatic ring of the coupling agent, forming a new molecule linked by an azo group (-N=N-). wikipedia.org This azo group is a chromophore that is largely responsible for the color of the dye. The pH of the reaction medium is a critical parameter that determines the site and efficiency of the coupling.
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Temperature | 0-5°C | To ensure the stability of the diazonium salt intermediate and prevent its decomposition into phenols. ekb.eg |
| pH (Diazotization) | Strongly Acidic (pH 1-2) | Required for the in-situ generation of nitrous acid from sodium nitrite and to stabilize the diazonium salt. |
| pH (Coupling) | Alkaline (for phenols) or Acidic (for amines) | To activate the coupling component. Phenols are more reactive as phenoxide ions under alkaline conditions, while amines couple under acidic to neutral conditions. google.com |
| Reagents | Primary Aromatic Amine, Sodium Nitrite, Mineral Acid, Coupling Component | Core reactants for the formation of the azo dye. |
Nitroaromatic compounds are crucial building blocks in the synthesis of many azo dyes, including this compound. The key intermediate is a nitro-substituted primary aromatic amine, which serves as the diazo component. For this compound, a likely precursor is 4'-amino-4-nitrodiphenylamine-2-sulfonic acid . upb.rogoogle.com
The functions of this intermediate are twofold:
The amino group (-NH₂) is the functional group that undergoes diazotization to form the reactive diazonium salt.
The nitro group (-NO₂) acts as a powerful electron-withdrawing group . This influences the electronic properties of the entire molecule, impacting the final color and lightfastness of the dye. The presence of such groups often leads to a bathochromic shift (a shift to longer wavelengths), resulting in deeper colors like browns and blacks.
The synthesis of this intermediate itself can be achieved by the condensation of 6-chloro-3-nitrobenzene-sulfonic acid with 1,4-phenylene diamine in an aqueous solution. google.com
The specific structure and shade of this compound are determined by the selection of its precursors. The synthesis likely involves the diazotization of 4'-amino-4-nitrodiphenylamine-2-sulfonic acid and its subsequent coupling with specific aromatic compounds.
H-acid (1-amino-8-hydroxynaphthalene-3,6-disulfonic acid): This is a highly versatile and common coupling component in the dye industry. nih.govgoogle.com A key feature of H-acid is its ability to couple at two different positions depending on the pH of the reaction medium. In an acidic medium, coupling occurs at the position adjacent to the amino group. In an alkaline medium, coupling occurs at the position adjacent to the hydroxyl group. This allows for the synthesis of complex polyazo dyes through successive coupling reactions under different pH conditions. google.com
Cinnamyl Alcohol: While less common as a coupling agent in traditional azo dye synthesis, cinnamyl alcohol can participate in reactions due to its phenyl group and alkene functionality. wikipedia.org In the context of this compound, it could potentially act as a secondary coupling component or be used to modify other intermediates in the synthesis. Cinnamyl alcohol itself is a key component in the biosynthesis of lignin. nih.govwikipedia.org
The probable synthetic pathway involves diazotizing 4'-amino-4-nitrodiphenylamine-2-sulfonic acid and coupling it with H-acid. Further complexity and the final brown shade could be achieved through a second coupling reaction involving another diazotized amine or a modification involving cinnamyl alcohol.
| Precursor | Chemical Name | Role in Synthesis |
|---|---|---|
| Diazo Component | 4'-amino-4-nitrodiphenylamine-2-sulfonic acid | Primary aromatic amine that is converted into a diazonium salt. upb.ro |
| Coupling Component | H-acid | Electron-rich naphthalene (B1677914) derivative that reacts with the diazonium salt to form the azo linkage. nih.gov |
| Modifier/Secondary Component | Cinnamyl Alcohol | Organic alcohol that may be involved in secondary coupling or modification reactions. wikipedia.org |
Advanced Synthetic Approaches and Process Intensification for this compound
While classical methods are effective, modern chemical synthesis aims to improve efficiency, reduce environmental impact, and enhance safety. These advanced approaches are applicable to the synthesis of this compound.
Green chemistry focuses on designing chemical processes that minimize the use and generation of hazardous substances. For azo dye synthesis, this involves several strategies:
Use of Greener Solvents: Traditional synthesis often uses large volumes of water and acids. Research has explored using alternative media, including solvent-free approaches where reactions are conducted by grinding reagents together, which can overcome issues with solubility and reduce liquid waste. rsc.org
Waste Minimization: The classical diazotization process generates significant acidic and saline wastewater. daneshyari.com Green approaches aim to use catalytic systems that can be recycled, minimizing effluent.
Energy Efficiency: Exploring methods that can be performed at room temperature or with alternative energy sources like microwave irradiation can reduce the energy consumption associated with heating and cooling large reaction vessels. researchgate.net
Catalysis offers a powerful tool for improving the synthesis of azo dyes.
Solid Acid Catalysts: Instead of using corrosive mineral acids like HCl or H₂SO₄ in solution, solid acid catalysts such as functionalized magnetic nanoparticles or clays (B1170129) can be employed. rsc.orgdaneshyari.com These catalysts are effective, non-corrosive, easy to separate from the reaction mixture, and can be reused multiple times, aligning with green chemistry principles. daneshyari.comresearchgate.net
Phase Transfer Catalysis (PTC): This technique is particularly useful when reactants are not soluble in the same phase. A phase transfer catalyst can transport a reactant from an aqueous phase to an organic phase where the reaction can proceed more efficiently. akjournals.com This can enhance the rate and yield of azo coupling reactions, especially with less reactive or poorly soluble coupling components. akjournals.comacs.org
Continuous Flow Synthesis: Moving from traditional batch reactors to continuous flow systems offers significant advantages in safety and efficiency. rsc.org In a microreactor, small quantities of reagents are mixed continuously, allowing for better control over reaction parameters like temperature and mixing. This is particularly beneficial for handling potentially explosive diazonium salt intermediates. akjournals.comrsc.org
Exploration of Sustainable Precursor Derivations
The synthesis of this compound, like other azo dyes, fundamentally involves a two-step process: the diazotization of a primary aromatic amine followed by the coupling of the resulting diazonium salt with a suitable coupling agent, such as a phenol or another aromatic amine. While the precise precursors for this compound are proprietary and not publicly disclosed, the general chemistry provides a framework for exploring more sustainable manufacturing pathways.
The conventional synthesis of these precursors and their subsequent reaction often involves significant water consumption and the use of harsh acids and bases, leading to substantial effluent streams. Modern research focuses on greener chemical approaches to mitigate this environmental impact. Sustainable strategies for the derivation and synthesis of azo dye precursors include:
Use of Solid Acid Catalysts: Replacing traditional mineral acids with reusable solid acid catalysts, such as sulfonic acid-functionalized nanoparticles, can streamline the process. This approach allows for solvent-free reaction conditions, simplifies product isolation, and enables the catalyst to be magnetically recovered and recycled, thereby reducing waste.
Polymer-Supported Reagents: The diazotization step can be performed using polymer-supported nitrite reagents. This technique minimizes waste by immobilizing the reagent on a solid support, which can be filtered off after the reaction, leading to a cleaner product stream compared to conventional "wet chemistry" methods.
These methodologies represent a significant step toward the environmentally benign production of the aromatic amines and coupling agents that serve as the foundational building blocks for complex dyes like this compound.
Formulation Science and Complexation Chemistry of this compound
The formulation of this compound is centered around its identity as a pre-metallized or "metal-complex" dye. technocolor.org In this structure, one or two organic dye molecules act as ligands, forming strong coordinate bonds with a central transition metal ion. equinoximpex.com This complexation is a key aspect of its design, imparting superior stability and fastness properties compared to un-metallized acid dyes. The dye is typically supplied as a powder or granules and is formulated for dissolution in aqueous dyebaths. sardarchemicals.com The application process requires careful control of pH, typically in the range of 4.0 to 5.5, to ensure optimal dye uptake and fixation on the substrate. sardarchemicals.com
Metal complexation is the defining feature of this compound's chemistry. The coordination of a metal ion, typically chromium, cobalt, or iron, transforms the properties of the organic chromophore. The metal ion is chelated by functional groups on the azo dye ligand, such as hydroxyl (-OH) or carboxyl (-COOH) groups positioned ortho to the azo (-N=N-) linkage.
There are two primary classifications of pre-metallized acid dyes based on their stoichiometry:
1:1 Metal Complexes: These contain one metal ion for every one dye molecule. They are typically applied in a strongly acidic dyebath (pH ~2-4), which promotes excellent leveling and penetration. mamtaexim.com
1:2 Metal Complexes: These feature one metal ion complexed with two dye molecules. They are larger and less soluble than their 1:1 counterparts and are applied from weakly acidic to near-neutral dyebaths. mamtaexim.com They generally offer superior wet fastness properties.
The inclusion of the metal ion stabilizes the dye molecule, significantly improving its resistance to fading upon exposure to light (light fastness) and its ability to resist bleeding or transferring when wet (wet fastness). sardarchemicals.com This enhanced stability is crucial for applications like leather upholstery and footwear, where durability is paramount.
Table 1: General Comparison of 1:1 and 1:2 Metal-Complex Dyes
| Feature | 1:1 Metal-Complex Dyes | 1:2 Metal-Complex Dyes |
|---|---|---|
| Stoichiometry | 1 Metal Ion : 1 Dye Molecule | 1 Metal Ion : 2 Dye Molecules |
| Molecular Size | Smaller | Larger |
| Solubility | Higher | Lower |
| Application pH | Strongly Acidic (pH 2-4) | Weakly Acidic to Neutral (pH 4-7) |
| Leveling Properties | Excellent | Good |
| Wet Fastness | Good | Excellent |
| Light Fastness | Very Good to Excellent | Very Good to Excellent |
In industrial dyeing, achieving a specific shade often requires the use of multiple dyes in a single bath. This compound is reported to be compatible with other anionic dyes, such as other acid and direct dyes, allowing for its use in combination shades. sardarchemicals.comfsw.cc A critical aspect of multi-component dyeing is managing the interactions between different dyes and between the dyes and the substrate to ensure a uniform, level result.
A key synergistic interaction in the context of leather dyeing involves the use of synthetic tanning agents, or syntans . When dyeing chrome-tanned leather, the dye can fix very rapidly to the surface, leading to poor penetration and unlevel coloration. debagkimya.com The addition of an anionic syntan to the dyebath creates a competitive interaction. Both the anionic syntan and the anionic dye compete for the cationic sites on the leather. fsw.cc This competition slows down the initial rate of dye absorption, acting as a leveling agent. This allows the dye molecules more time to diffuse evenly throughout the leather cross-section, resulting in a more uniform and deeply penetrated color. fsw.ccdebagkimya.com
While this compound is a synthetic colorant, its application can be made more sustainable through the use of auxiliaries derived from natural sources. These bio-based additives can replace conventional petrochemical-based chemicals used to control the dyeing process.
pH Control: The acidic conditions required for applying this compound are typically achieved using formic acid or acetic acid. Lactic acid , produced through the fermentation of carbohydrates, serves as an effective and environmentally benign alternative. tiankunchemical.com It is less volatile than acetic acid, improving workplace safety, and provides the necessary pH control for effective dyeing. tiankunchemical.com
Substrate Modification: Tannins , a class of polyphenolic compounds extracted from plant materials like quebracho and mimosa trees, are fundamental to leather production in a process called retanning. nih.gov Retanning leather with vegetable tannins after the initial chrome tanning modifies the charge of the leather surface. debagkimya.com This influences the uptake of the dye in the subsequent dyeing step, often improving the fullness of the leather and affecting the final shade. This integration of a natural product is a standard part of creating the final substrate for dyeing.
Dispersion and Water Hardness Control: Natural polymers can function as dispersing agents and sequestrants. For example, alginates , extracted from seaweed, are used as thickening agents in dye printing pastes. In dye baths, bio-polymers can complex with hardness ions (calcium, magnesium) in the process water, preventing the formation of undesirable precipitates with the dye molecules.
Table 2: Natural Product-Derived Additives in Dyeing Systems
| Additive | Natural Source | Function in Dyeing System |
|---|---|---|
| Lactic Acid | Fermentation of carbohydrates (e.g., from corn, sugarcane) | pH regulating agent; sustainable alternative to formic or acetic acid. |
| Tannins | Wood, bark, leaves (e.g., Quebracho, Mimosa) | Leather retanning agent; modifies substrate charge and dye uptake. |
| Alginates | Brown seaweed | Thickening agent (for printing), dispersing agent. |
Fundamental Interaction Mechanisms of Acid Brown 58 with Substrates and Matrices
Molecular-Level Interactions of Acid Brown 58 with Polyamide Fibers
The strong affinity of this compound for polyamide fibers, such as nylon, is a result of multiple interaction forces acting in concert to create a durable and colorfast dyeing. leatherdyes.net
The primary interaction driving the dyeing of polyamide fibers with this compound is the formation of ionic bonds. leatherdyes.netyobaiindustries.inreal-colour.com Polyamide fibers, under acidic dyeing conditions, possess protonated amino groups (-NH3+), which are positively charged. mdpi.comsrce.hr this compound, being an acid dye, contains sulfonic acid groups (-SO3H) that ionize in water to form anionic dye molecules (-SO3-). The electrostatic attraction between the cationic sites on the polyamide fiber and the anionic dye molecules results in the formation of strong ionic bonds or salt linkages. leatherdyes.netyobaiindustries.iniarc.fr This powerful attraction is a key factor in the high affinity and good wash fastness of this compound on polyamide.
Table 1: Ionic Interaction in Polyamide Dyeing
| Interacting Group on Polyamide | Interacting Group on this compound | Type of Bond |
| Protonated Amino Group (-NH3+) | Sulfonate Group (-SO3-) | Ionic Bond |
This table illustrates the primary ionic bonding mechanism between polyamide fibers and this compound.
In addition to ionic bonding, hydrogen bonds and van der Waals forces also play a significant role in the adhesion of this compound to polyamide fibers. leatherdyes.netyobaiindustries.in The dye molecule contains groups capable of forming hydrogen bonds, such as amino (-NH2) and hydroxyl (-OH) groups, which can interact with the amide groups (-CONH-) present in the polyamide chain. srce.hr
The process of dyeing is not instantaneous; it involves the penetration and diffusion of dye molecules from the dye bath into the internal structure of the polymer matrix. ijpras.commdpi.com Initially, dye molecules are adsorbed onto the fiber surface. Subsequently, driven by a concentration gradient, they diffuse into the amorphous regions of the polyamide fiber. ijpras.com The rate of diffusion is influenced by factors such as temperature, pH, and the presence of auxiliary chemicals. elsevier.es Higher temperatures increase the kinetic energy of the dye molecules and cause the polymer structure to swell, facilitating faster diffusion. mdpi.combuffalo.edu
The combination of ionic bonding, hydrogen bonding, and van der Waals forces leads to the formation of a stable dye-substrate complex. leatherdyes.net In some cases, this compound may be part of a metal-complex dye formulation, where a metal ion (such as chromium or cobalt) chelates with the dye molecule, further enhancing its stability and lightfastness. scielo.org.mxsdc.org.uk These stable complexes are responsible for the durable and long-lasting coloration of the polyamide fibers. The high exhaustion rates, often exceeding 99%, achieved with this compound are a testament to the efficiency of these interaction mechanisms.
Surface Chemistry and Adsorption Phenomena of this compound
The interaction of this compound is not limited to textile fibers. Its ability to adsorb onto various surfaces is a key aspect of its application and also its potential environmental impact and remediation.
The adsorption of this compound onto adsorbents like activated carbon and polymeric resins is a critical process for wastewater treatment. gnest.orggnest.orgmdpi.com The efficiency of this process is studied through adsorption isotherms and kinetics.
Adsorption isotherms describe the equilibrium relationship between the concentration of the dye in the solution and the amount of dye adsorbed onto the adsorbent at a constant temperature. researchgate.netgmsarnjournal.commdpi.com Common isotherm models used to analyze the adsorption of acid dyes include the Langmuir and Freundlich models. gnest.orgresearchgate.netosti.gov The Langmuir model often suggests a monolayer adsorption onto a homogeneous surface, while the Freundlich model can describe multilayer adsorption on a heterogeneous surface. gmsarnjournal.comosti.gov For instance, the adsorption of an acid brown dye on activated carbon prepared from Azolla Pinnate seaweed was found to fit the Langmuir isotherm model well, indicating a chemical interaction. gnest.orggnest.org
Adsorption kinetics describe the rate at which the dye is removed from the solution. researchgate.netmdpi.comcam.ac.uk Pseudo-first-order and pseudo-second-order kinetic models are commonly used to analyze the data. researchgate.netnih.gov The pseudo-second-order model often provides a better fit for the adsorption of acid dyes, suggesting that the rate-limiting step may be chemisorption involving valence forces through sharing or exchange of electrons between the adsorbent and the adsorbate. gnest.orgresearchgate.net The adsorption process can be influenced by factors such as pH, temperature, initial dye concentration, and adsorbent dosage. mdpi.commdpi.comrsc.org For example, studies have shown that the adsorption of acid dyes on activated carbon can be an endothermic process, with increased adsorption at higher temperatures. gnest.orggmsarnjournal.com
Table 2: Adsorption Isotherm and Kinetic Models for Acid Dye Adsorption
| Model Type | Model Name | Description |
| Isotherm | Langmuir | Assumes monolayer adsorption on a homogeneous surface. researchgate.netosti.gov |
| Isotherm | Freundlich | Describes multilayer adsorption on a heterogeneous surface. gmsarnjournal.comosti.gov |
| Kinetic | Pseudo-first-order | Describes the rate of adsorption based on the number of unoccupied sites. researchgate.net |
| Kinetic | Pseudo-second-order | Suggests that the rate-limiting step is chemisorption. gnest.orgresearchgate.net |
This table summarizes common models used to study the adsorption of acid dyes.
Influence of Surface Characteristics on this compound Adsorption Efficacy
The efficiency of this compound adsorption is profoundly influenced by the physicochemical properties of the substrate or adsorbent material. mdpi.com Key characteristics include surface area, porosity, and the presence of specific functional groups. mdpi.comgnest.org
Materials with a larger surface area and well-developed porous structure generally exhibit enhanced adsorption capacity, as these features provide more active sites for the dye molecules to bind. gnest.orgrsc.org The chemical nature of the surface is also paramount. The sulfonic acid groups (–SO₃⁻) in the this compound molecule show a strong affinity for specific functional groups on the substrate. A prime example is its interaction with polyamide fibers like Nylon, where the dye's sulfonic acid groups form strong bonds with the protonated amino groups of the polymer.
The pH of the medium plays a critical role by altering the surface charge of the adsorbent. gnest.org For anionic dyes like this compound, adsorption is typically more favorable in acidic conditions. rsc.orgwecmelive.com In an acidic solution, the surface of many adsorbent materials becomes protonated, resulting in a net positive charge that attracts the negatively charged anionic dye molecules. gnest.orgrsc.org
Table 1: Effect of Surface and Solution Characteristics on Adsorption
| Characteristic | Influence on this compound Adsorption | Rationale | Source(s) |
| High Surface Area/Porosity | Increases adsorption capacity | Provides more available active sites for dye binding. | gnest.org, rsc.org |
| Polyamide Amino Groups | High affinity and strong bonding | Forms strong ionic bonds with the dye's sulfonic acid groups. | |
| Acidic pH (Low pH) | Enhances adsorption | The adsorbent surface becomes positively charged, increasing electrostatic attraction with the anionic dye. | rsc.org, gnest.org, wecmelive.com |
| Basic pH (High pH) | Decreases adsorption | The adsorbent surface acquires a negative charge, leading to electrostatic repulsion with the anionic dye. | gnest.org |
Electrostatic Interactions in Dye Adsorption Processes
Electrostatic interactions are a primary driving force in the adsorption of acid dyes, including this compound. rsc.orgmdpi.com These interactions arise between the charged surface of an adsorbent and the ionic dye molecules in solution. mdpi.com this compound is an anionic dye, meaning it carries a negative charge in aqueous solutions due to its sulfonic acid groups.
The adsorption process is heavily pH-dependent, as the pH determines the charge of both the dye and the adsorbent surface. rsc.org In acidic environments, the concentration of H+ ions is high, leading to the protonation of functional groups on the adsorbent's surface (e.g., hydroxyl or amine groups), creating a positive charge. rsc.orgmdpi.com This positively charged surface then strongly attracts the negatively charged this compound molecules. rsc.org This phenomenon is a key principle in applying acid dyes to materials like wool and polyamide, which contain amino groups that can be protonated. researchgate.net
Conversely, under neutral or basic conditions, the adsorbent surface tends to be negatively charged, leading to electrostatic repulsion with the anionic dye molecules and a subsequent decrease in adsorption efficiency. gnest.orgmdpi.com Therefore, controlling the pH is a crucial step in processes involving the adsorption of this compound.
Spectroscopic and Microscopic Probes of this compound-Substrate Interactions
To understand the intricate details of how this compound binds to and distributes within materials, researchers employ a suite of advanced analytical techniques. Spectroscopic methods provide insights into chemical bonding and concentration, while microscopy offers visual evidence of the dye's physical state on and within the substrate.
Advanced Spectroscopic Techniques for Analyzing Dye Uptake and Distribution
Spectroscopic techniques are indispensable for characterizing the interaction between dyes and substrates at a molecular level.
Fourier-Transform Infrared Spectroscopy (FTIR) : This technique is used to identify the functional groups on both the adsorbent and the dye that are involved in the adsorption process. researchgate.netelsevier.es By comparing the FTIR spectra of the substrate before and after dye adsorption, researchers can detect shifts in the characteristic absorption bands. A shift in the bands corresponding to groups like N-H (amine) and S=O (sulfo) provides direct evidence of their participation in the binding mechanism through electrostatic interactions and hydrogen bonding. mdpi.comresearchgate.net
UV-Visible Spectroscopy (UV-Vis) : This is a primary method for quantifying the amount of dye adsorbed. icrc.ac.ir By measuring the absorbance of the dye solution at its maximum absorption wavelength (λmax) before and after the adsorption process, the change in dye concentration can be calculated, thus determining the uptake efficiency. researchgate.netru.nl
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR can be used to elucidate the detailed chemical structure of the dye and to study how its chemical environment changes upon interaction with a substrate. elsevier.es
Microscopic Characterization of Dye Aggregation and Penetration within Materials
Microscopy techniques provide high-resolution visual information about the morphology of the substrate and the spatial distribution of the adsorbed dye.
Scanning Electron Microscopy (SEM) : SEM is widely used to examine the surface topography of a material before and after dye adsorption. icrc.ac.irrsc.org It can reveal how the dye is distributed across the surface and whether its presence alters the surface morphology.
Transmission Electron Microscopy (TEM) : TEM allows for the visualization of the internal structure of materials. It can be used to investigate whether dye molecules penetrate into the porous structure of a substrate and to observe the formation of dye aggregates or agglomerates within the material matrix. acs.org
Atomic Force Microscopy (AFM) : AFM provides three-dimensional surface profiles at the nanoscale. It is particularly useful for studying the initial stages of dye adsorption and the formation of dye aggregates on the substrate surface. nih.gov Advanced AFM-based techniques, such as AFM-IR, can even provide chemical information at the nanoscale, correlating topography with the chemical composition of dye aggregates. nih.gov
The tendency of dye molecules to form aggregates is influenced by factors such as concentration and the presence of electrolytes. mdpi.com These microscopic techniques are crucial for understanding how such aggregates are structured and how they penetrate and distribute within different materials. rsc.org
Table 2: Analytical Techniques for Studying Dye-Substrate Interactions
| Technique | Information Provided | Application to this compound | Source(s) |
| FTIR Spectroscopy | Identifies functional groups and chemical bonds involved in adsorption. | Confirms the role of sulfonic acid and substrate amine groups in binding. | researchgate.net, mdpi.com, elsevier.es |
| UV-Vis Spectroscopy | Quantifies dye concentration in solution. | Measures dye uptake and adsorption efficiency. | icrc.ac.ir, researchgate.net |
| SEM | Visualizes surface morphology and dye distribution. | Shows how this compound is spread across a material's surface. | icrc.ac.ir, rsc.org |
| TEM | Examines internal structure and dye penetration. | Determines if dye enters pores and forms internal aggregates. | acs.org |
| AFM | Provides high-resolution 3D surface imaging. | Characterizes the nanoscale morphology of dye aggregates on a surface. | nih.gov |
Environmental Fate, Degradation Pathways, and Remediation Technologies for Acid Brown 58
Environmental Occurrence and Distribution Studies of Acid Brown 58
The release of dyes like this compound into the environment, primarily through wastewater from industrial processes, necessitates an understanding of their presence and movement in various environmental compartments.
Detection and Quantification of this compound in Aquatic Environments
The detection and quantification of dye residues in aquatic systems are crucial for assessing the extent of contamination. While specific studies on the concentration of this compound in various water bodies are not extensively documented in the public domain, the general principles of detecting organic pollutants apply. Advanced analytical techniques such as liquid chromatography coupled with mass spectrometry (LC-MS) are commonly employed for the determination of dye residues in environmental samples. These methods allow for the detection of compounds at very low concentrations, often in the nanogram per liter (ng/L) to microgram per liter (µg/L) range, depending on the water source. For instance, concentrations in wastewater can be significantly higher than in drinking or seawater.
The chemical properties of microplastics, which can act as carriers for pollutants, are also relevant, as they can adsorb dyes and other chemicals, influencing their distribution in aquatic environments. The detection of these pollutants often requires sophisticated methods to distinguish them from naturally occurring substances.
Transport and Transformation in Environmental Compartments
Once released into the environment, this compound can undergo various transport and transformation processes. Its distribution across different environmental compartments—water, soil, air, and biota—is governed by its physicochemical properties and environmental conditions. As an acid dye, its sulfonic acid groups enhance water solubility, suggesting a potential for significant transport in aqueous systems.
The transport of such semi-volatile organic compounds can be influenced by factors like partitioning to soil or vegetation and chemical transformations in the air. The movement of microplastics, which can carry adsorbed dyes, is another transport mechanism, with wind and surface runoff facilitating their transfer from terrestrial to marine environments. The ultimate fate of these compounds is determined by a combination of transport processes and degradation rates.
Mechanisms of Degradation of this compound
The breakdown of this compound in the environment can occur through several mechanisms, primarily driven by light and oxidative processes. These degradation pathways are key to reducing the persistence and potential toxicity of the dye.
Photodegradation Mechanisms and Kinetics of this compound
Photodegradation involves the breakdown of chemical compounds by light. For dyes like this compound, this process can be a significant degradation pathway. The kinetics of photodegradation are often influenced by factors such as the initial dye concentration, pH, and the presence of photocatalysts. Studies on similar dyes have shown that photodegradation often follows pseudo-first-order kinetics.
The mechanism can involve direct photolysis, where the dye molecule directly absorbs light, or indirect photolysis, mediated by other substances. For instance, the presence of photosensitizers or precursors of hydroxyl radicals like hydrogen peroxide can accelerate photodegradation. The process typically leads to the breakdown of the chromophoric azo groups (–N=N–), resulting in decolorization.
Oxidative Degradation Pathways of this compound
Oxidative degradation is a powerful method for breaking down complex organic molecules like this compound into simpler, less harmful substances. This process often involves the generation of highly reactive species, such as hydroxyl radicals (•OH).
Electrochemical oxidation, particularly anodic oxidation, has emerged as a promising technology for treating dye-laden wastewater. In this process, organic pollutants are destroyed through direct electron transfer at the anode surface or by indirect oxidation with electrochemically generated oxidants like hydroxyl radicals.
Research on the electrochemical oxidation of similar acid brown dyes has demonstrated high efficiency in color and chemical oxygen demand (COD) removal. For example, studies on Acid Brown 14 and Acid Brown 98 have shown that factors such as current density, electrolyte concentration, and pH significantly influence the degradation rate. In one study, the electrochemical oxidation of Acid Brown 98 using a Ti/Ru0.3Ti0.7O2 composite anode achieved 67% Total Organic Carbon (TOC) removal within 60 minutes under optimized conditions. The process was found to follow pseudo-first-order kinetics. Another
Advanced Oxidation Processes (AOPs) for this compound Remediation
Advanced Oxidation Processes (AOPs) represent a class of chemical treatment procedures designed to eliminate organic pollutants from water and wastewater by leveraging the power of highly reactive oxygen species, primarily the hydroxyl radical (•OH). These processes are particularly effective for treating complex and recalcitrant organic compounds like synthetic dyes, which are often resistant to conventional treatment methods. AOPs can be broadly categorized into photochemical and non-photochemical methods and include treatments such as ozonation, Fenton processes (H₂O₂/Fe²⁺), photocatalysis, and electrochemical oxidation. The fundamental mechanism of AOPs involves the in-situ generation of hydroxyl radicals, which are powerful, non-selective oxidants capable of degrading organic molecules into simpler, less harmful substances, or even achieving complete mineralization to CO₂, water, and inorganic ions.
While specific studies on this compound are limited, research on similar acid dyes demonstrates the efficacy of AOPs. For instance, electrochemical oxidation, a prominent AOP, has been successfully applied to treat wastewater containing various acid brown dyes. This technique involves the generation of oxidants on an anode surface (direct oxidation) or in the bulk solution (indirect oxidation) to degrade pollutants. Studies on general "acid brown" dye solutions using graphite (B72142) anodes have shown that parameters such as current density, electrolyte concentration (e.g., NaCl), and flow rate significantly influence treatment efficiency. Increasing current density and NaCl concentration generally enhances color and Chemical Oxygen Demand (COD) removal, while the initial dye concentration has an inverse effect. Notably, pH was found to have a minimal effect on the electrochemical oxidation rate within a range of 3 to 9 for some acid brown dyes.
The addition of an oxidant like hydrogen peroxide can further enhance the degradation efficiency of AOPs. In a study on an acid brown dye from tannery wastewater, photocatalytic degradation using a novel molybdate (B1676688) photocatalyst achieved 56% color removal in 5 hours; this increased to 90% with the addition of H₂O₂. These findings underscore the potential of AOPs as a robust technology for the remediation of water contaminated with this compound.
Biological Degradation and Biodegradability Assessment of this compound
Biological degradation involves the use of microorganisms, such as bacteria, fungi, and algae, to break down complex organic pollutants. This method is often considered environmentally friendly and economically feasible. However, the biodegradability of synthetic dyes like this compound can be challenging due to their complex aromatic structures, which are often resistant to microbial attack. The synthesis of this compound involves nitroaromatic intermediates, which raises concerns about its potential recalcitrance and persistence in the environment.
The effectiveness of biological degradation is influenced by several physicochemical parameters. Studies on other brown dyes, such as Brown 706, have shown that factors like pH, temperature, dye concentration, and the availability of supplementary carbon and nitrogen sources are critical for optimizing microbial activity. For example, the bacterium Pseudomonas aeruginosa demonstrated maximum degradation of Brown 706 at a neutral pH of 7 and a temperature of 37°C. The degradation efficiency was enhanced by the addition of glucose as a carbon source. The degradation process often involves enzymatic cleavage of the dye's chromophoric groups, such as the azo bonds (–N=N–), leading to decolorization and the formation of smaller, potentially less toxic intermediates like p-xylene.
Assessing the biodegradability of a compound is crucial for understanding its environmental fate. Standardized tests, such as those defined by ISO 14855-2, measure the conversion of a substance to carbon dioxide by microorganisms in a controlled compost environment. Such assessments for this compound would be necessary to determine its susceptibility to microbial degradation and to evaluate whether biological treatment systems, either alone or in combination with other technologies, could be effective for its removal from wastewater. Given the structural complexity, it is plausible that a combined treatment approach, where a physical or chemical process first breaks down the molecule, followed by biological treatment for mineralization, would be most effective.
Catalytic Degradation of this compound using Nanomaterials
Catalytic degradation using nanomaterials, particularly through photocatalysis, is an emerging and highly effective AOP for treating organic pollutants. This technology utilizes semiconductor nanoparticles which, when irradiated with light of sufficient energy (typically UV or visible light), generate electron-hole pairs. These charge carriers react with water and oxygen to produce highly reactive species like hydroxyl radicals (•OH) and superoxide (B77818) ions (O₂⁻), which then degrade the target pollutant. Nanomaterials are favored for this application due to their large surface-area-to-volume ratio, which provides more active sites for catalysis.
A variety of nanomaterials have been investigated for the degradation of dyes. Titanium dioxide (TiO₂) is a widely studied photocatalyst due to its efficiency, stability, and low cost. Other materials like zinc sulfide (B99878) (ZnS), copper oxide (CuO), and bimetallic nanoparticles (e.g., Au-Ag) have also shown significant catalytic activity. For instance, CuO nanosheets have demonstrated the ability to degrade an azo dye with over 96% efficiency within just 6 minutes in the presence of a reducing agent. The efficiency of these catalysts can be enhanced by doping
Development and Optimization of Remediation Technologies for this compound Contamination
Photocatalytic Reactors for this compound Degradation
The degradation of azo dyes like this compound through heterogeneous photocatalysis is a widely researched advanced oxidation process (AOP). This process typically involves a semiconductor catalyst, most commonly titanium dioxide (TiO₂) or zinc oxide (ZnO), which, upon irradiation with a suitable light source (usually UV), generates highly reactive hydroxyl radicals (•OH). researchgate.netnih.gov These radicals are powerful, non-selective oxidizing agents that can break down the complex and recalcitrant structure of dye molecules into simpler, less harmful compounds, and ideally, complete mineralization to CO₂, water, and mineral acids. researchgate.netmdpi.com The design of the photocatalytic reactor is crucial for maximizing the efficiency of this process by optimizing parameters like light distribution, mass transfer between the dye solution and the catalyst surface, and catalyst recovery.
While specific studies on photocatalytic reactors exclusively for this compound are limited, extensive research on other azo dyes provides a strong basis for understanding the applicable reactor technologies. Photocatalytic reactors can be broadly categorized as slurry reactors or immobilized systems.
Slurry Reactors: In these reactors, the photocatalyst is suspended as fine particles within the dye-containing effluent. researchgate.net This configuration offers a very high surface area-to-volume ratio, which generally leads to higher reaction rates. researchgate.net Common examples include batch slurry reactors, which are simple stirred tanks irradiated by an external or internal UV lamp. researchgate.net For instance, the degradation of the azo dye Remazol Red F-3B was studied in a batch slurry reactor using ZnO and TiO₂ catalysts under UV irradiation at 254 nm and 365 nm, highlighting the influence of catalyst type and UV wavelength on performance. researchgate.net Another design is the bubble column photoreactor, which was developed for the degradation of the azo dye Direct Blue 15, demonstrating that factors like catalyst loading, dye concentration, and airflow significantly impact decolorization efficiency. researchgate.net A venturi photocatalytic reactor has also been proposed, which uses the venturi to introduce dissolved oxygen and ensure good mixing of the dye, air, and TiO₂ particles, showing high performance in the decolorization of Basic Red 46. arabjchem.org A primary challenge with slurry reactors is the post-treatment step required to separate the fine catalyst particles from the treated water, which can be costly and complex. unina.it
Immobilized Reactors: To overcome the catalyst separation issue, immobilized reactors have been developed where the photocatalyst is fixed onto a solid support. These supports can be glass plates, quartz tubes, or pellets. unina.ittandfonline.com This design facilitates easy separation of the catalyst and allows for continuous operation. A continuous flow packed-bed reactor, using TiO₂ pellets and irradiated by UV-LEDs, was successfully employed for the degradation of anionic azo dyes Eriochrome Black-T and Methyl Orange. unina.it Another approach involves creating a miniaturized reactor with an interchangeable thin film of TiO₂ prepared by a sol-gel method, which achieved 98% degradation of Novacron Red C-2BL in 100 minutes. tandfonline.com While immobilized systems simplify catalyst recovery, they may suffer from lower reaction rates due to a reduced active surface area and potential mass transfer limitations compared to slurry systems. unina.it
The table below summarizes the performance of different photocatalytic reactors in the degradation of various azo dyes, which are structurally related to this compound.
Table 1: Performance of Various Photocatalytic Reactors on Azo Dye Degradation
| Reactor Type | Azo Dye | Catalyst | Light Source | Key Findings | Reference |
|---|---|---|---|---|---|
| Batch Slurry Reactor | Remazol Red F-3B | ZnO / TiO₂ | UV (254 & 365 nm) | ZnO performed better under 365 nm UV, while TiO₂ was more effective under 254 nm UV. TOC removal was higher with TiO₂ regardless of wavelength. | researchgate.net |
| Bubble Column Photoreactor (Pilot Scale) | Direct Blue 15 | Not specified | Not specified | Achieved 98% removal in 7 hours. Dye concentration, catalyst loading, and airflow were significant factors. | researchgate.net |
| Venturi Photocatalytic Reactor | Basic Red 46 | TiO₂ P25 | UV | Complete decolorization in 150 minutes and 93% TOC removal in over 400 minutes. | arabjchem.org |
| Continuous Flow Packed-Bed Reactor | Eriochrome Black-T & Methyl Orange | Anatase TiO₂ pellets | UV-LEDs | ~100% decolorization of EBT and 90% for MeO in distilled water with a 6.6-minute contact time. | unina.it |
| Miniaturized Reactor with TiO₂ Nanofilm | Novacron Red C-2BL | TiO₂ nanofilm | UV | 98% degradation achieved in 100 minutes in stopped-flow configuration. | tandfonline.com |
Hybrid and Integrated Approaches for Effluent Treatment
Advanced Oxidation + Biological Treatment: A common and effective integrated approach is the coupling of an Advanced Oxidation Process (AOP) with a biological treatment stage. scispace.comjuniperpublishers.com AOPs, such as photocatalysis, Fenton/photo-Fenton processes, or ozonation, are highly effective at cleaving the azo bonds (-N=N-) and aromatic rings in dyes, which is the primary cause of their color and recalcitrance. scispace.commdpi.com While AOPs can achieve high color removal, complete mineralization to CO₂ can be energy-intensive and costly. scispace.com By using an AOP as a pre-treatment, the complex dye molecules are converted into more biodegradable, lower molecular weight organic acids and aldehydes. juniperpublishers.com These intermediates can then be efficiently and economically mineralized by conventional biological treatment methods, such as an activated sludge process or an Upflow Anaerobic Sludge Blanket (UASB) reactor. mdpi.comelsevier.es
Physicochemical + AOP/Biological Treatment: Another strategy involves combining different physicochemical methods or coupling them with AOPs or biological stages. Coagulation-flocculation can be used as a pre-treatment to remove suspended solids and a portion of the dye load, thereby reducing the burden on the subsequent, more advanced treatment step. scispace.com For instance, a study on Acid Brown 14 showed that electrocoagulation followed by a photo-electro-Fenton process could effectively treat the dye. mdpi.com In another case, the treatment of Methyl Orange was enhanced by coupling a photocatalytic reactor with an adsorption unit using activated carbon to achieve complete decolorization and toxicity removal. unina.it Membrane filtration, such as nanofiltration or reverse osmosis, can also be integrated as a final polishing step to remove residual contaminants and produce high-quality effluent suitable for reuse. nih.gov
The selection and sequencing of processes in a hybrid system depend heavily on the specific characteristics of the wastewater, the treatment goals, and economic considerations. scispace.comscispace.com The table below presents findings from studies on various hybrid and integrated systems for the treatment of dye-containing wastewater.
Table 2: Performance of Hybrid and Integrated Systems on Dye Wastewater Treatment
| Integrated System | Pollutant/Wastewater Type | Key Findings | Reference |
|---|---|---|---|
| Photo-Fenton + Biological Treatment | Azo Dichlorotriazine Dye | Photo-Fenton pre-treatment achieved 80% COD removal and 100% decolorization, meeting discharge limits without the biological step under optimal conditions. | mdpi.com |
| Ozonation + UASB Reactor | Reactive Black 5 Dye | Combined system achieved ~90% COD reduction and 94% dye removal. Ozonation increased the biodegradability of the dye. | elsevier.es |
| Constructed Wetland + Bacterial Treatment | Textile Wastewater with Methyl Orange | Reduced COD from 2035 mg/L to 134 mg/L and BOD from 1008 mg/L to 54 mg/L, demonstrating significant decolorization. | researchgate.net |
| Photocatalysis (UV-LED/TiO₂) + Adsorption (Activated Carbon) | Methyl Orange in tap water | The integrated system achieved complete decolorization and toxicity removal, where photocatalysis alone was insufficient. | unina.it |
| Catalytic Ozonation + Electrocoagulation | Textile Wastewater | The hybrid HCOP-EC process achieved 79.6% decolorization and 73.3% COD removal in 30 minutes. | uts.edu.au |
Advanced Analytical Methodologies for Acid Brown 58 Research
Chromatographic Techniques for Separation and Quantification of Acid Brown 58 and its Metabolites
Chromatographic methods are central to the analysis of this compound, enabling the separation of the dye from complex matrices and the quantification of its degradation products.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and monitoring its degradation. Reversed-phase HPLC, often utilizing a C18 column, is commonly employed for the separation of azo dyes and their degradation products. nih.gov The selection of the mobile phase, typically a mixture of an organic solvent like acetonitrile or methanol and an aqueous buffer, is optimized to achieve efficient separation. nih.gov For instance, a gradient elution with acetonitrile and a phosphoric acid solution can be used to separate a wide range of related compounds. nih.gov
In degradation studies, HPLC allows for the quantitative determination of the parent dye and its metabolites over time. By comparing the retention times of peaks in a sample chromatogram to those of known standards, individual compounds can be identified. nih.govresearchgate.net For example, in the analysis of anthraquinone dye degradation, metabolites such as phthalic acid and benzoic acid were identified with distinct retention times. nih.govresearchgate.net The development of sensitive HPLC methods with reduced run times is crucial for the efficient analysis of a large number of samples. nih.gov The validation of these methods, including assessments of repeatability, selectivity, and linearity, ensures the reliability of the obtained data. nih.gov
Table 1: Illustrative HPLC Parameters for Azo Dye Analysis
| Parameter | Condition |
|---|---|
| Column | Reversed-phase C18 (e.g., 25 cm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Gradient elution with Acetonitrile and aqueous buffer (e.g., 0.05% o-phosphoric acid) |
| Flow Rate | 0.7 - 1.2 mL/min |
| Detection | UV-Vis Detector (e.g., 192 nm) |
| Temperature | 45°C |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the identification of volatile and semi-volatile degradation products of this compound. nih.gov Due to the low volatility of many dye degradation products, a derivatization step, such as methylation or silylation, is often necessary to make them amenable to GC analysis. nih.govbohrium.com This process converts polar functional groups into less polar and more volatile derivatives. nih.gov
Following separation by the gas chromatograph, the eluted compounds are introduced into the mass spectrometer, which provides detailed structural information based on their mass-to-charge ratio and fragmentation patterns. nih.gov This allows for the unambiguous identification of intermediate compounds formed during the degradation process. researchgate.net GC-MS has been successfully used to identify a variety of degradation products from other dyes, including phenolics, heterocyclic compounds, and organic acids. researchgate.net The identification of these intermediates is critical for understanding the degradation pathway and assessing the potential toxicity of the treated effluent. researchgate.net
Table 2: Common Derivatization Reagents for GC-MS Analysis of Polar Metabolites
| Reagent | Target Functional Groups |
|---|---|
| Trimethylsilyldiazomethane (TMSDAM) | Carboxylic acids, Phosphonic acids |
| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) | Hydroxyl, Carboxyl, Amino, Thiol groups |
| Diazomethane | Carboxylic acids, Phenols |
Spectroscopic Characterization Techniques for this compound
Spectroscopic techniques are vital for characterizing the chemical structure of this compound and for monitoring its transformation during various treatment processes.
UV-Visible spectroscopy is a straightforward and widely used method for determining the concentration of this compound in solutions and for monitoring the extent of decolorization during degradation processes. mdpi.com The technique is based on the principle that colored compounds absorb light at specific wavelengths in the visible region of the electromagnetic spectrum. msu.edu The maximum absorbance wavelength (λmax) of an azo dye is a characteristic feature related to its chemical structure. researchgate.net
By measuring the absorbance of a solution at the λmax of this compound, its concentration can be determined using the Beer-Lambert law. analysis.rs During degradation studies, a decrease in the absorbance at the λmax indicates the breakdown of the chromophoric structure of the dye, which corresponds to decolorization. researchgate.netresearchgate.net This allows for the calculation of decolorization efficiency over time. researchgate.net While UV-Vis spectroscopy is excellent for monitoring the disappearance of the parent dye, it is important to note that the formation of colorless degradation products may not be detected by this method alone. researchgate.net
Table 3: Typical Wavelength Ranges for Perceived Colors in the Visible Spectrum
| Color | Wavelength Range (nm) |
|---|---|
| Violet | 400 - 420 |
| Blue | 440 - 490 |
| Green | 490 - 570 |
| Yellow | 570 - 585 |
| Orange | 585 - 620 |
| Red | 620 - 780 |
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide detailed information about the functional groups present in the this compound molecule. photothermal.com IR spectroscopy measures the absorption of infrared radiation by molecular vibrations, and it is particularly sensitive to polar bonds. photothermal.com Raman spectroscopy, on the other hand, measures the inelastic scattering of monochromatic light and is more sensitive to non-polar bonds. photothermal.com
By analyzing the vibrational spectra of this compound, characteristic peaks corresponding to specific functional groups, such as N-H, C-H, C=C (aromatic), and N=N (azo linkage), can be identified. docbrown.infoinstanano.com Changes in these spectra after degradation treatment can indicate the alteration or disappearance of these functional groups, providing insights into the structural changes occurring in the dye molecule. sapub.org For example, the disappearance of the azo bond peak would confirm the cleavage of this linkage, a key step in the degradation of azo dyes.
Table 4: General Infrared Absorption Ranges for Common Functional Groups
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| N-H stretching (amine) | 3310 - 3350 |
| C-H stretching (aromatic) | 3050 - 3100 |
| O-H stretching (carboxylic acid) | 2500 - 3300 |
| C=O stretching (carbonyl) | ~1700 |
| C=C stretching (aromatic) | ~1600 |
Fluorescence spectroscopy is a highly sensitive technique that can be employed to investigate the mechanisms of this compound degradation. core.ac.uk This method is based on the principle that certain molecules, known as fluorophores, absorb light at a specific wavelength and then emit light at a longer wavelength. core.ac.uk The fluorescence properties of a molecule are highly dependent on its chemical structure and environment. core.ac.uk
During the degradation of this compound, changes in the fluorescence spectra can indicate the formation of fluorescent intermediates or the quenching of fluorescence due to the breakdown of the original fluorophoric structure. researchgate.net By analyzing the excitation-emission matrices (EEMs), it is possible to identify different fluorescent components present in the reaction mixture. nih.gov This technique has been used to study the degradation of other dyes, revealing the formation of intermediates such as substituted benzenes and naphthalenes. researchgate.netnih.gov The application of fluorescence spectroscopy can provide valuable mechanistic insights that complement the information obtained from other analytical techniques. researchgate.net
Electrochemical Methods for this compound Analysis and Detection
Electrochemical methods offer a promising avenue for the analysis of azo dyes like this compound due to their inherent advantages, including high sensitivity, rapid response times, cost-effectiveness, and the potential for miniaturization and on-site analysis. bohrium.com These techniques are predicated on the electroactive nature of the azo group (-N=N-), which can be electrochemically reduced, providing a basis for its detection and quantification. nih.gov
Common electrochemical techniques applicable to azo dye analysis include cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV). biointerfaceresearch.com These methods are often employed using modified electrodes to enhance sensitivity and selectivity. While specific studies on this compound are limited, research on related azo dyes provides a framework for its analysis.
Voltammetric Approaches:
Voltammetry involves applying a potential to an electrode and measuring the resulting current. For azo dyes, the reduction of the azo bond typically occurs at a specific potential, generating a peak in the voltammogram whose height is proportional to the dye's concentration.
Cyclic Voltammetry (CV): This technique is often used to study the redox behavior of electroactive species. For azo dyes, CV can reveal the potentials at which the azo group is reduced, which is often a multi-step process involving the transfer of electrons and protons to form hydrazo intermediates and eventually aromatic amines. nih.gov
Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV): These are more sensitive techniques than CV and are better suited for quantitative analysis at low concentrations. They are effective in reducing the background current, thus improving the signal-to-noise ratio.
Chemically Modified Electrodes (CMEs):
To improve the performance of electrochemical sensors, the working electrode is often modified with various materials. These modifications can increase the electrode's surface area, catalyze the electrochemical reaction, and facilitate the preconcentration of the analyte on the electrode surface.
Carbon-Based Materials: Glassy carbon electrodes (GCEs) modified with carbon nanotubes, graphene, or other carbon nanomaterials are widely used for detecting azo dyes. mdpi.com These materials offer a large surface area and excellent electrical conductivity.
Nanocomposites: The incorporation of metal nanoparticles (e.g., gold, silver) or metal oxides into the electrode modifier can further enhance the catalytic activity and sensitivity of the sensor. acs.org
While direct research on the electrochemical detection of this compound is not extensively published, studies on similar compounds, such as Acid Brown 98, demonstrate the viability of these methods. For instance, the electrochemical oxidation of Acid Brown 98 has been investigated using composite anodes, indicating the electroactive nature of this class of dyes. researchgate.net The following table summarizes typical findings for the electrochemical analysis of a related acid brown dye.
| Parameter | Electrochemical Oxidation of Acid Brown 98 |
| Anode Material | Ti/Ru0.3Ti0.7O2 Composite |
| Analytical Technique | Cyclic Voltammetry, UV-Visible Spectroscopy |
| Supporting Electrolyte | NaCl, Na2SO4 |
| Key Finding | Degradation efficiency is influenced by pH, electrolyte concentration, and current density. |
| Kinetics | The degradation process was found to follow pseudo-first-order kinetics. |
Data based on research on Acid Brown 98, a related but distinct compound. researchgate.net
Emerging Analytical Techniques for Trace Analysis of this compound
The detection of this compound at trace concentrations is crucial for environmental monitoring, especially in wastewater from textile and leather industries. nih.govresearchgate.net Emerging analytical techniques are continually being developed to achieve lower detection limits and higher selectivity.
Microextraction Techniques Coupled with Chromatography:
Miniaturized sample preparation techniques have gained prominence as they reduce solvent consumption and analysis time while improving enrichment factors.
Dispersive Liquid-Liquid Microextraction (DLLME): This method involves the rapid injection of a mixture of an extraction solvent and a disperser solvent into an aqueous sample. This creates fine droplets, leading to a large surface area for extraction and a very fast equilibrium. The analyte-rich solvent is then collected and analyzed, typically by gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC). A method combining liquid-liquid extraction and DLLME has been successfully developed for determining trace azo dyes in textile wastewater, achieving detection limits in the low µg/L range. nih.govresearchgate.net
Advanced Chromatographic and Mass Spectrometric Methods:
Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC offers faster analysis times and better resolution compared to conventional HPLC. When coupled with sensitive detectors, it is a powerful tool for separating and quantifying dyes in complex matrices.
Tandem Mass Spectrometry (MS/MS): Coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides very high selectivity and sensitivity. This technique is capable of identifying and quantifying target analytes at very low concentrations, even in complex samples. It is a preferred method for the analysis of banned azo dyes in various consumer products. nih.gov
Solid-Phase Extraction (SPE):
Solid-phase extraction is a widely used sample preparation technique for isolating and concentrating analytes from a liquid sample. For azo dyes, various sorbents can be used to retain the dye molecules while allowing interfering substances to pass through. The retained dye is then eluted with a small volume of solvent, concentrated, and analyzed. An alternative to traditional LLE is Solid Supported Liquid-Liquid Extraction (SLE), which uses a solid support like diatomaceous earth to immobilize the aqueous sample, after which the analytes are extracted by passing a small volume of an immiscible organic solvent through the support. thermofisher.com
The table below summarizes the performance of an advanced extraction and analytical method developed for trace analysis of azo dyes in wastewater, which would be applicable for this compound.
| Method | Liquid-Liquid Extraction and Dispersive Liquid-Liquid Microextraction with GC-MS |
| Analytes | Aromatic amines derived from azo dyes |
| Matrix | Textile Wastewater |
| Linear Range | 0.05-10 µg/L for most analytes |
| Limit of Detection (LOD) | As low as 0.05 µg/L |
| Recoveries | 75.6% - 115.1% in spiked wastewater samples |
Data from a method developed for a range of azo dyes, demonstrating potential applicability for this compound. nih.govresearchgate.net
The continuous development of these advanced analytical methodologies is vital for the effective monitoring and control of synthetic dyes like this compound in the environment.
Theoretical and Computational Studies of Acid Brown 58
Quantum Chemical Calculations of Acid Brown 58 Electronic Structure
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of dye molecules. acs.orgmdpi.com These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within a molecule. researchgate.net For a complex molecule like this compound, such calculations provide a fundamental understanding of its color, reactivity, and stability.
A common approach involves geometry optimization of the molecule's structure, followed by the calculation of various electronic descriptors. mdpi.comdergipark.org.tr For this compound, DFT calculations using functionals like B3LYP with a 6-311+G(d,p) basis set can be employed to simulate properties such as NMR chemical shifts for comparison with experimental data.
Key electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter, as a smaller gap often indicates higher chemical reactivity and lower kinetic stability, influencing the molecule's susceptibility to degradation. mdpi.comacs.org The distribution of these frontier orbitals reveals the most probable sites for electrophilic and nucleophilic attack. For azo dyes, the HOMO is typically localized on the electron-rich parts of the molecule, while the LUMO is centered on the electron-deficient azo bridge (-N=N-). acs.orgacs.org
Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution on the molecule's surface. researchgate.net In an MEP map, red areas signify negative electrostatic potential (electron-rich), which are prone to electrophilic attack, while blue areas indicate positive potential (electron-poor) and are susceptible to nucleophilic attack. researchgate.net This information is vital for predicting how the dye will interact with substrates and chemical reagents. mdpi.com
| Parameter | Typical Value/Description | Significance |
|---|---|---|
| EHOMO (Highest Occupied Molecular Orbital Energy) | -6.0 to -7.0 eV | Relates to the ability to donate an electron (ionization potential). mdpi.com |
| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | -2.0 to -3.0 eV | Relates to the ability to accept an electron (electron affinity). mdpi.com |
| HOMO-LUMO Energy Gap (ΔE) | 3.0 to 4.0 eV | Indicates chemical reactivity and kinetic stability. acs.org A smaller gap suggests higher reactivity. mdpi.com |
| Dipole Moment (μ) | 5 to 15 Debye | Measures the overall polarity of the molecule, influencing solubility and intermolecular forces. acs.org |
| Chemical Hardness (η) | ~1.5 to 2.0 eV | Defined as (ELUMO - EHOMO)/2, it measures resistance to charge transfer. acs.org |
| Chemical Potential (µ) | ~ -4.0 to -5.0 eV | Defined as (EHOMO + ELUMO)/2, it relates to the escaping tendency of electrons. researchgate.net |
Molecular Dynamics Simulations of this compound Interactions with Solvents and Substrates
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com This technique allows for the investigation of how this compound interacts with its environment, such as water molecules (solvent) and polyamide fibers (substrate). researchgate.net An MD simulation requires a force field (e.g., AMBER, OPLS), which defines the potential energy of the system based on the positions of its particles, and a model for the solvent, typically explicit water molecules. mdpi.com
To simulate the dyeing process, a model system is constructed, consisting of one or more this compound molecules, a representative polyamide (e.g., Nylon 6,6) surface, and a box of water molecules. mdpi.com The simulation starts with an equilibration phase to allow the system to reach a stable temperature and pressure, followed by a production run during which data is collected. mdpi.com
Analysis of the MD trajectory provides detailed insights into the binding mechanism. Key analyses include:
Interaction Energy: Calculating the non-bonded energies (van der Waals and electrostatic) between the dye and the substrate quantifies the strength of the adsorption.
Hydrogen Bonding: The sulfonic acid (-SO₃⁻) and amino groups of this compound can form hydrogen bonds with the amide groups (-CONH-) of the polyamide fiber. MD simulations can track the number and lifetime of these hydrogen bonds, which are crucial for dye affinity and wash fastness.
Radial Distribution Functions (RDFs): The RDF, g(r), describes how the density of surrounding atoms varies as a function of distance from a reference particle. Calculating the RDF between specific atoms of the dye and the fiber can reveal the preferred binding distances and orientations. researchgate.net
These simulations can clarify the role of different intermolecular forces—such as ionic interactions, hydrogen bonding, and van der Waals forces—in the dyeing process. nih.gov
| Analysis Type | Parameter | Typical Finding/Value | Interpretation |
|---|---|---|---|
| Interaction Energy | Dye-Fiber Binding Energy | -150 to -300 kJ/mol | Indicates strong, spontaneous adsorption of the dye onto the fiber surface. mdpi.com |
| Hydrogen Bonding | Average H-Bonds (Dye-Fiber) | 2 - 5 | Highlights the significant role of hydrogen bonds in anchoring the dye. mdpi.com |
| Average H-Bonds (Dye-Water) | 10 - 20 | The extensive sulfonation leads to strong interaction with water, affecting solubility. mdpi.com | |
| Structural Analysis | Mean Square Displacement (MSD) | Low for dye on surface | Indicates the dye molecule is relatively immobile once adsorbed on the fiber. researchgate.net |
Computational Modeling of this compound Degradation Pathways
Computational modeling is essential for predicting the environmental fate of dyes by elucidating their degradation pathways. Azo dyes can be degraded through various mechanisms, including oxidative, reductive, and photodegradation. researchgate.net Theoretical models, primarily using DFT, can map the potential energy surfaces of proposed reaction pathways to determine their feasibility. acs.org
For the oxidative degradation of this compound, a common pathway involves an attack by hydroxyl radicals (•OH), which are highly reactive species generated in advanced oxidation processes. acs.org Computational studies typically model two competing initial steps:
Attack on the Azo Bridge: The •OH radical adds to one of the nitrogen atoms of the -N=N- group. researchgate.net
Attack on an Aromatic Ring: The •OH radical adds to a carbon atom in one of the dye's aromatic rings. researchgate.net
| Reaction Step | Description | Calculated Activation Energy (kJ/mol) | Implication |
|---|---|---|---|
| •OH Addition to N atom | Initial attack of hydroxyl radical on the azo bridge. | 40 - 60 | A low energy barrier suggests this is a likely initial step in oxidative degradation. figshare.com |
| •OH Addition to C atom | Initial attack of hydroxyl radical on an aromatic ring. | 60 - 80 | A higher barrier suggests this pathway is less favorable than attack on the azo group. acs.org |
| N=N Bond Cleavage | Rupture of the central chromophoric bond in the radical adduct. | 20 - 40 | A subsequent low-energy step leading to decolorization. researchgate.net |
| C-N Bond Cleavage | Rupture of the bond between an aromatic ring and the azo group. | 50 - 70 | A competing fragmentation pathway. figshare.com |
Structure-Activity Relationship Modeling for this compound and Analogues
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their activity or properties. springernature.com These models are invaluable for predicting the performance and environmental fate of new or untested dyes without the need for extensive experiments. jocpr.com
To develop a QSAR model for a property like dyeing efficiency on polyamide, a "training set" of analogous acid dyes with known efficiencies is required. mdpi.com For each dye in the set, a range of molecular descriptors are calculated, often using the quantum chemical methods described in section 6.1. frontiersin.org These descriptors can be constitutional (e.g., molecular weight), topological, or quantum-chemical (e.g., EHOMO, ELUMO, partial charges). frontiersin.org
Using statistical techniques like Multiple Linear Regression (MLR), a mathematical equation is derived that links the descriptors to the property of interest. researchgate.net For example, a QSAR model for dyeing efficiency might find that it is positively correlated with molecular surface area and the number of sulfonate groups but negatively correlated with the HOMO-LUMO energy gap.
The predictive power of the model is assessed using internal and external validation techniques. researchgate.net A robust QSAR model can then be used to predict the dyeing efficiency of this compound or to design new analogues with improved properties, such as better fiber affinity or enhanced biodegradability. springernature.comacs.org Chemoinformatics studies have successfully identified specific molecular fragments that contribute positively or negatively to properties like light fastness and wash fastness for acid dyes on polyamide fibers. mdpi.com
| Component | Description | |
|---|---|---|
| Model Equation | Property = c₀ + c₁·(MW) + c₂·(SAA) - c₃·(ΔE) | A hypothetical linear equation relating a property to molecular descriptors. frontiersin.orgresearchgate.net |
| Descriptors | MW (Molecular Weight) | Relates to the size of the molecule. |
| SAA (Surface Area) | Influences intermolecular interactions and accessibility. frontiersin.org | |
| ΔE (HOMO-LUMO Gap) | Relates to the chemical reactivity of the dye. frontiersin.org | |
| Validation Statistics | R² (Coefficient of Determination) | > 0.80 suggests a good fit for the training data. researchgate.net |
| Q² (Cross-validated R²) | > 0.60 suggests good predictive power. researchgate.net |
Future Directions and Emerging Research Avenues for Acid Brown 58
Development of Novel Functional Materials Incorporating Acid Brown 58
The intrinsic properties of this compound, a water-soluble acidic dye, make it a candidate for integration into advanced functional materials. specialchem.com Research is moving towards embedding such dyes into polymer matrices to create "intelligent" materials that can respond to environmental stimuli. For instance, hybrid polymer composites incorporating dyes are being explored for applications like intelligent packaging, where color changes can indicate spoilage or changes in atmospheric conditions. nih.gov The chromophore groups within the dye's structure are responsible for the selective absorption of visible light, a property that can be harnessed for sensing applications. nih.gov
Future research could focus on incorporating this compound into materials such as hydrogels or polymer films. Such composites could potentially serve as colorimetric sensors for detecting changes in pH, temperature, or the presence of specific metal ions. The development of these materials often involves advanced techniques like "click chemistry," which allows for precise control over the material's network architecture and functional properties, creating hydrogels suitable for a range of applications from tissue engineering to controlled-release systems. mdpi.com Furthermore, strategies like encapsulation or the creation of coatings could enhance the stability and functionality of this compound within these new materials, protecting it from degradation and extending its operational lifetime. nih.gov
Table 1: Potential Functional Material Applications for this compound
| Application Area | Potential Function of this compound | Enabling Technology |
|---|---|---|
| Smart Textiles | Colorimetric indicator for pH or temperature | Dye incorporation into polymer fibers |
| Intelligent Packaging | Sensor for detecting spoilage via pH change | Integration into polymer films |
| Environmental Sensing | Chemo-sensor for detecting metal ions in water | Embedding in hydrogel matrices |
Integration of Artificial Intelligence and Machine Learning in this compound Research
Beyond process optimization, ML models are being successfully employed to predict the efficacy of dye removal from wastewater. nih.gov For example, models like XGBoost have shown high accuracy in predicting the performance of adsorbent materials in removing dyes, with key variables being initial dye concentration, adsorbent dose, and pH. nih.gov This approach could be used to develop highly efficient and automated water treatment systems for effluent containing this compound. AI can also accelerate the discovery of new dye formulations with enhanced properties by predicting characteristics like light fastness or substrate affinity, thereby streamlining the research and development cycle. nih.gov
Table 2: Performance of Machine Learning Models in Predicting Dye Adsorption Capacity
| Model | R² Value (Prediction Accuracy) | Key Influential Variables |
|---|---|---|
| Gradient Boosting (GB) | 0.9629 | Experimental Conditions |
| Artificial Neural Network (ANN) | 0.9373 | Initial Dye Concentration, Adsorbent Dose |
| XGBoost | 0.9780 | Dye Concentration, ECS Dose, pH |
Data synthesized from studies on various dyes, demonstrating the potential applicability to this compound research. nih.gov
Investigation of Advanced Spectroscopic Probes for Real-time Monitoring of this compound Processes
Achieving uniform and efficient dyeing with this compound requires precise control over process parameters like pH, temperature, and dye concentration in the dye bath. sardarchemicals.com Traditional monitoring methods often rely on offline sampling and analysis, which can be slow and inefficient. A significant emerging research avenue is the development of advanced spectroscopic probes for real-time, in-situ monitoring of the dyeing process.
Fluorescence-based probes offer a particularly promising approach due to their high sensitivity and selectivity. mdpi.com Research has demonstrated the design of "pro-chromophore" probes that are weakly fluorescent but become highly fluorescent upon reacting with a specific target analyte. nih.gov For instance, probes based on the boron dipyrromethene (BODIPY) dye have been developed to monitor acidification in real-time, switching from a colorless, non-fluorescent form to a brightly colored and fluorescent state at acidic pH. nih.govnih.gov A similar principle could be used to design probes that respond to the concentration of unbound this compound in a dye bath or to specific chemical species that indicate the progression of the dyeing reaction. This would enable dynamic adjustments to the process, ensuring optimal dye uptake and quality. Complementary techniques such as near-infrared (NIR) spectroscopy could also be integrated into process analytical technology (PAT) to monitor the chemical composition of the dye bath continuously and non-destructively. mdpi.com
Addressing Challenges in Scaling Up Sustainable Practices for this compound Synthesis and Application
The chemical industry is under increasing pressure to adopt more sustainable practices, and the synthesis and application of dyes like this compound are no exception. A key challenge is the transition from laboratory-scale green chemistry innovations to large-scale industrial manufacturing. acs.org Future research must focus on developing scalable, environmentally benign synthesis routes for this compound. This includes the use of safer, renewable solvents, replacing hazardous reagents, and designing processes that minimize energy consumption and waste generation. acs.org
On the application side, particularly in the leather industry, significant amounts of water and energy are consumed in the dyeing process. sardarchemicals.com Research into optimizing these processes is crucial. This could involve developing low-temperature dyeing methods or high-fixation dyes that reduce the amount of dye released into the effluent. Furthermore, scalable and cost-effective wastewater treatment technologies are essential. Advanced Oxidation Processes (AOPs), which use powerful agents like hydroxyl radicals to degrade dyes, have shown effectiveness in breaking down similar acid dyes. mdpi.com Likewise, electrocoagulation has been identified as an effective method for removing acid dyes from aqueous media. medchemexpress.com The primary challenge lies in optimizing these technologies for industrial-scale effluent streams containing this compound and ensuring their economic viability without compromising treatment efficacy. Overcoming barriers to adoption, such as regulatory hurdles and the need for initial capital investment, will require a combination of technological innovation and supportive policies, including tax incentives for implementing cleaner technologies. acs.org
Q & A
Q. Methodological Answer :
- LC-MS/MS : Identify degradation products via fragmentation patterns .
- ESR Spectroscopy : Detect free radicals generated under UV exposure .
- Kinetic Modeling : Fit degradation data to pseudo-first-order models (R² ≥0.98) .
Basic: What experimental parameters influence the environmental stability of this compound?
Methodological Answer :
Key factors include:
- pH : Stability tests across pH 3–9 (monitor absorbance decay at λ_max).
- Light Exposure : Use xenon lamps to simulate solar radiation (ASTM G155) .
- Data Reporting : Follow SI units (e.g., mM for concentration, lux for light intensity) .
Advanced: How can mechanistic studies elucidate this compound’s toxicity in aquatic systems?
Q. Methodological Answer :
- In Vitro Assays : Use zebrafish embryos (OECD 236) to assess LC50 and teratogenicity .
- Omics Approaches : Transcriptomics to identify gene expression changes (e.g., oxidative stress markers) .
- Dose-Response Analysis : Apply Hill equation models to quantify EC50 values .
Basic: What methodologies are recommended for detecting this compound in complex environmental matrices?
Q. Methodological Answer :
- Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges for matrix cleanup .
- Detection Limits : Validate limits of quantification (LOQ) via calibration curves (R² ≥0.995) .
Advanced: How can computational modeling predict this compound’s reactivity with environmental oxidants?
Q. Methodological Answer :
- DFT Calculations : Simulate reaction pathways (e.g., hydroxyl radical attack) using Gaussian09 .
- QSPR Models : Correlate molecular descriptors (e.g., EHOMO) with experimental rate constants .
Advanced: How should researchers address contradictions in published data on this compound’s adsorption behavior?
Q. Methodological Answer :
- Meta-Analysis : Compare isotherm models (Langmuir vs. Freundlich) across studies, noting pH and ionic strength variations .
- Contradiction Framework : Apply the "principal contradiction" analysis to identify dominant variables (e.g., surface charge vs. pore size) .
Basic: What steps ensure the reproducibility of literature-reported results for this compound?
Q. Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
